molecular formula C16H11ClO3 B2983995 3-(3-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one CAS No. 332104-33-3

3-(3-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one

Cat. No.: B2983995
CAS No.: 332104-33-3
M. Wt: 286.71
InChI Key: AXTXAKVFCNXMHV-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one is a coumarin derivative characterized by a benzopyrone core substituted with a 3-chlorophenyl group at position 3, a hydroxyl group at position 6, and a methyl group at position 3. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antioxidant, and anti-inflammatory properties.

Properties

IUPAC Name

3-(3-chlorophenyl)-6-hydroxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c1-9-13-8-12(18)5-6-14(13)20-16(19)15(9)10-3-2-4-11(17)7-10/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTXAKVFCNXMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 3-chlorobenzaldehyde with 4-methylcoumarin in the presence of a base such as sodium hydroxide. The reaction mixture is heated under reflux to facilitate the formation of the desired product. The crude product is then purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-Chlorophenyl)-6-oxo-4-methylchromen-2-one.

    Reduction: Formation of 3-(3-Chlorophenyl)-6-hydroxy-4-methylchroman-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs are compared in Table 1.

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
3-(3-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one (Hypothetical) 3-ClPh (3), -OH (6), -CH3 (4) C16H11ClO3 ~286.7 Not reported in evidence
3-(4-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one 4-ClPh (3), -OH (6), -CH3 (4) C16H11ClO3 286.71 No activity reported
6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one 3-ClPh (3), -Cl (6), -CH3 (4,5,7) C18H14Cl2O2 333.2 High lipophilicity (XLogP3 = 5.4)
6-Hydroxy-4-methyl-3-phenylchromen-2-one Ph (3), -OH (6), -CH3 (4) C16H12O3 252.27 Baseline coumarin scaffold
3-Bromo-6-(4-chlorophenyl)-4-methylthio-2H-pyran-2-one 4-ClPh (6), -Br (3), -SCH3 (4) C12H8BrClO2S 343.61 Hepatoprotective (6 mg/kg in rats)

Key Observations:

  • Chlorine Position: The 3-chlorophenyl vs.
  • Lipophilicity : The addition of multiple methyl groups (e.g., in ) increases lipophilicity (XLogP3 = 5.4), which could enhance membrane permeability but reduce solubility.
  • Bioactivity : The pyran-2-one analog demonstrates hepatoprotective effects, suggesting that halogenated aromatic substituents may synergize with sulfur or oxygen heteroatoms for therapeutic activity.

Computational and Crystallographic Tools

  • SHELX Software : Widely used for small-molecule crystallography, enabling precise determination of substituent geometries .
  • ORTEP-3/WinGX : These tools facilitate visualization of molecular conformations and puckering coordinates (e.g., ring distortions in heterocycles) .

Biological Activity

3-(3-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one, a derivative of chromone, has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H13ClO3. Its structure features a chlorophenyl group at the 3-position and a hydroxyl group at the 6-position of the chromone ring, which plays a crucial role in its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group can form hydrogen bonds with target proteins, while the chlorophenyl group engages in hydrophobic interactions. This dual interaction mechanism can modulate enzyme activity and influence cellular signaling pathways involved in inflammation and oxidative stress .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In various assays, it demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, with an IC50 value indicating potent activity .

Compound IC50 (µM) Activity
This compound36.9Lipid peroxidation inhibition
Other tested derivativesVariesVaries

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects, particularly in models of acute inflammation. It has shown potential in inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and LOX, suggesting its utility in treating inflammatory diseases .

Anticancer Activity

Studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, it exhibited cytotoxic effects on HeLa cells with an IC50 value significantly lower than standard chemotherapeutic agents .

Cell Line IC50 (µM) Effect
HeLa0.024Cytotoxicity
A5490.12Cytotoxicity

Case Studies

  • Cytotoxicity in Cancer Models : In a study assessing the cytotoxic effects on A549 (lung cancer) and HeLa (cervical cancer) cells, the compound demonstrated significant cell growth inhibition compared to control groups .
  • Anti-inflammatory Mechanisms : Another investigation focused on the modulation of inflammatory pathways revealed that treatment with this compound led to decreased levels of TNF-α and IL-6 in macrophage cultures stimulated with LPS .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other chromone derivatives:

Compound Activity Type IC50 (µM)
3-(4-Acetyloxyphenyl)-6-bromo-4-methylchromen-2-oneAntioxidant37.1
3-(4-Hydroxyphenyl)-6-bromo-4-methylchromen-2-oneCytotoxicity36.9

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